

desvenlafaxine protein binding 30 percent low

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Compound Focus: Desvenlafaxine

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Protein Binding and Pharmacokinetic Profile

Desvenlafaxine exhibits a low level of binding to plasma proteins. The quantitative data for its pharmacokinetic parameters are summarized in the table below.

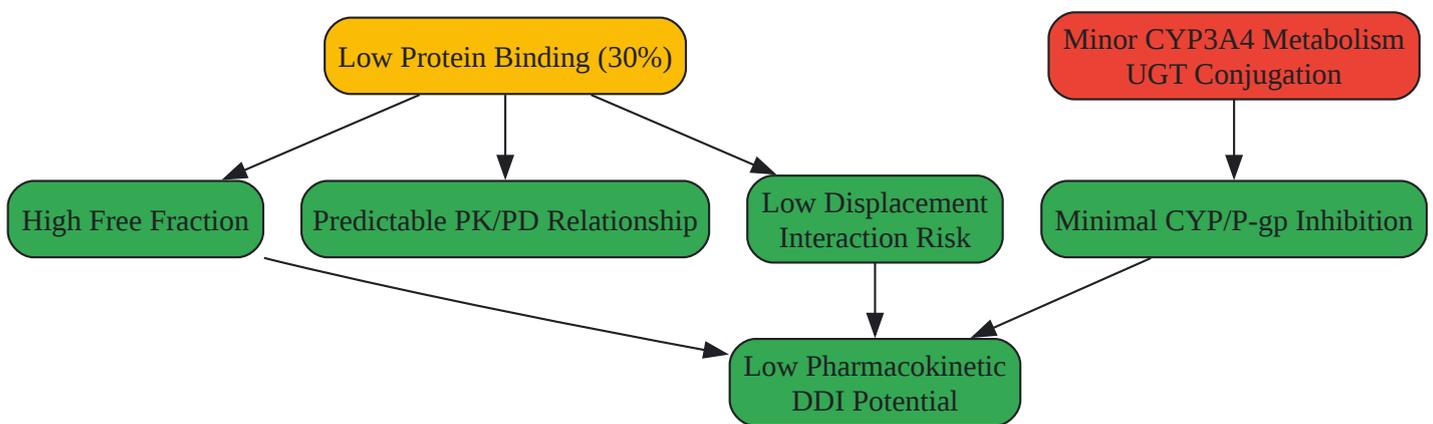
Parameter	Value	Citation
Plasma Protein Binding	30% (concentration-independent)	[1] [2] [3]
Bioavailability	~80%	[2] [4] [3]
Time to Peak Concentration (Tmax)	~7.5 hours	[2]
Elimination Half-life	~11 hours	[2] [4]
Volume of Distribution (Vd)	3.4 L/kg	[2]
Primary Route of Elimination	Urine (45% as unchanged drug)	[2] [4]

Clinical and Developmental Implications of Low Protein Binding

The low protein binding of **desvenlafaxine** has several direct implications for its behavior in the body and its potential for interactions, which are critical in drug development and clinical use.

- **Predictable Free Drug Concentration:** With only 30% of the drug bound to proteins, a high proportion (70%) remains unbound and pharmacologically active [2]. This leads to a more linear and predictable relationship between the dose administered and the therapeutic effect.
- **Reduced Protein-Binding Displacement Interactions:** The risk of clinically significant interactions due to displacement from protein-binding sites by other drugs (e.g., warfarin) is low. Even if displaced, the increase in free fraction of a low-binding drug like **desvenlafaxine** is not substantial enough to cause a meaningful shift in pharmacological effect or toxicity [5] [6].
- **Minimal Impact on CYP Enzymes and P-gp:** **Desvenlafaxine** is primarily metabolized by UGT enzymes and to a minor extent by CYP3A4, but it does not significantly inhibit or induce major cytochrome P450 enzymes or the P-glycoprotein (P-gp) transporter [2] [7] [5]. This contributes to its low potential for pharmacokinetic drug-drug interactions.

The relationship between **desvenlafaxine**'s low protein binding and its overall drug interaction profile is illustrated below.



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Experimental Assessment of Interaction Potential

The evaluation of **desvenlafaxine**'s drug interaction potential followed a systematic process in accordance with regulatory guidance [5] [6]. Key methodologies from development studies are summarized below.

Study Focus	Experimental System	Key Findings
Cytochrome P450 (CYP) Inhibition	Human liver microsomes [7]	Little to no reversible inhibition of CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4 (IC50 >100 µM). No mechanism-based inhibition observed [7] [5].
P-glycoprotein (P-gp) Interaction	Caco-2 cell monolayers [7] [5] [6]	Not a P-gp substrate (efflux ratio <2). Weak inhibitor of P-gp (IC50 >250 µM) [7] [5] [6].
Clinical DDI Studies	Open-label studies in healthy subjects [5] [6]	Coadministration had minimal effect on CYP2D6/3A4 substrates. Weak interaction when desvenlafaxine was coadministered with ketoconazole (a strong CYP3A4 inhibitor) [5] [6].

Summary

Desvenlafaxine's low (30%) plasma protein binding is a defining characteristic that contributes to a favorable and predictable clinical profile. This property, combined with its minimal inhibition of major metabolic enzymes and transporters, results in a low potential for pharmacokinetic drug-drug interactions.

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